4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene

Description

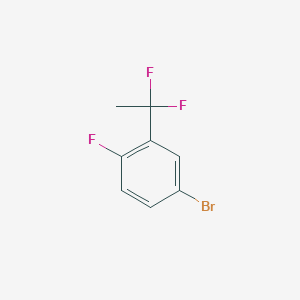

4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at the para position (C4), a 1,1-difluoroethyl group (-CF₂CH₃) at the ortho position (C2), and fluorine (F) at the meta position (C1). This structure combines electronegative halogens and a fluorinated alkyl chain, imparting unique reactivity and physicochemical properties.

Properties

IUPAC Name |

4-bromo-2-(1,1-difluoroethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSBHZMIJMLFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method includes the reaction of 4-bromo-1-fluorobenzene with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Catalysts like palladium or nickel are often employed in coupling reactions, with conditions varying based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene is a fluorobenzene derivative with a bromine atom and a difluoroethyl group attached to the benzene ring. The arrangement of these substituents impacts the compound's chemical properties and reactivity. The presence of the difluoroethyl group and a fluorine atom can enhance its lipophilicity and membrane permeability, making it suitable for applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several methods:

- Halogenation Reactions Introduction of bromine or fluorine atoms onto the benzene ring.

- Suzuki Coupling Reactions to introduce the difluoroethyl group.

These reactions require specific reagents and conditions, such as palladium catalysts and inert atmospheres, to minimize side reactions.

Applications

this compound is used across various fields:

- Organic Synthesis It serves as a building block for synthesizing complex organic molecules and as a versatile intermediate. The compound's structure allows for significant reactivity due to the electronegative nature of the fluorine and bromine atoms, influencing its behavior in reactions. These reactions are fundamental in organic synthesis and can lead to the formation of various derivatives with different properties or biological activities.

- Pharmaceutical Research It is used in pharmaceutical research. The compound's enhanced lipophilicity and membrane permeability make it suitable for applications in medicinal chemistry.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features |

|---|---|

| 4-Bromo-2-chloro-1-fluorobenzene | Chlorine instead of fluorine |

| 4-Bromo-2-methoxybenzene | Methoxy group instead of difluoroethyl |

| 2-Bromo-1-(difluoromethyl)-4-fluorobenzene | Different position of bromo group |

Mechanism of Action

The mechanism by which 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The difluoroethyl group may enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) 4-Bromo-1-(Difluoromethyl)-2-Fluorobenzene (CAS 749932-17-0)

- Structure : Differs by replacing the 1,1-difluoroethyl group (-CF₂CH₃) with a difluoromethyl group (-CF₂H) at C1.

- However, the -CF₂H group is less electron-withdrawing than -CF₂CH₃, altering regioselectivity in cross-coupling reactions .

- Applications : Used in fluorinated building blocks for organic synthesis .

(b) 1-Bromo-4-Fluoro-2-Methylbenzene (CAS 452-63-1)

- Structure : Lacks the difluoroethyl group, featuring a simple methyl (-CH₃) substituent at C2.

- Impact : The methyl group is less electronegative, reducing para-directing effects and making the bromine atom more susceptible to displacement. This compound is less thermally stable compared to its fluorinated analogs due to weaker C-F bonds .

- Applications : Common in cross-coupling reactions for aryl halide intermediates .

(c) 1-Bromo-4-Fluorobenzene (CAS 460-00-4)

- Structure : Simplest analog with only Br and F substituents.

- Impact : The absence of alkyl or fluorinated alkyl groups results in lower molecular weight (MW: 175.0 g/mol vs. ~225.0 g/mol for the target compound) and higher volatility. Reactivity is dominated by the Br and F substituents, favoring NAS at the para position .

- Applications : Widely used in Suzuki-Miyaura couplings and as a solvent additive .

Physicochemical Properties

| Property | 4-Bromo-2-(1,1-Difluoroethyl)-1-Fluorobenzene | 4-Bromo-1-(Difluoromethyl)-2-Fluorobenzene | 1-Bromo-4-Fluoro-2-Methylbenzene |

|---|---|---|---|

| Molecular Formula | C₈H₆BrF₃ | C₇H₄BrF₃ | C₇H₆BrF |

| Molecular Weight (g/mol) | ~225.0 | 225.01 | 189.02 |

| Boiling Point (°C) | Estimated >200 (high due to -CF₂CH₃) | Not reported | 165–170 |

| Lipophilicity (LogP) | Higher (fluorinated alkyl chain) | Moderate | Lower (no fluorinated alkyl) |

Key Observations :

- The 1,1-difluoroethyl group increases molecular weight and lipophilicity, enhancing membrane permeability in bioactive molecules.

- Fluorinated alkyl chains reduce metabolic degradation compared to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene?

The compound can be synthesized via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling . A key approach involves using 1,1-difluoroethyl chloride as a difluoroalkylation reagent. For example, reacting 4-bromo-1-fluorobenzene with 1,1-difluoroethyl chloride under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) at 80–100°C achieves selective difluoroethylation at the ortho position . Optimization of solvent polarity (e.g., DMF vs. THF) and reaction time is critical to minimize side products like di-substituted derivatives.

Q. What safety protocols are essential for handling this compound?

Safety measures include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use in a fume hood due to volatility (predicted boiling point ~145–160°C) and potential release of HF under decomposition .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis.

- Emergency response : Immediate neutralization of spills with sodium bicarbonate and evacuation in case of inhalation exposure .

Q. How is the compound characterized using spectroscopic methods?

- ¹⁹F NMR : Distinct signals for the -CF₂CH₃ group (δ –110 to –120 ppm) and aromatic fluorine (δ –105 to –115 ppm).

- ¹H NMR : The difluoroethyl group shows a triplet (J = 14–16 Hz) for the -CF₂CH₃ protons.

- GC-MS : Retention time and fragmentation patterns (e.g., loss of Br or F substituents) confirm purity (>97% by GC) .

Advanced Research Questions

Q. How does the difluoroethyl group influence reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing -CF₂CH₃ group enhances electrophilicity at the brominated position, facilitating oxidative addition with Pd(0) catalysts. However, steric hindrance from the difluoroethyl substituent may reduce coupling efficiency with bulky boronic acids. Use of XPhos ligands improves yields (75–90%) by mitigating steric effects . Contrastingly, competing debromination is observed in polar aprotic solvents (e.g., DMSO), necessitating solvent screening .

Q. What challenges arise in regioselective functionalization of the benzene ring?

The bromine atom directs electrophiles to the para position, but the difluoroethyl group can induce steric/electronic conflicts . For nitration, mixed HNO₃/H₂SO₄ at 0°C preferentially yields the 5-nitro derivative (para to Br), while Friedel-Crafts acylation fails due to deactivation by fluorine. Computational studies (DFT) suggest that meta-functionalization requires radical initiators (e.g., AIBN) .

Q. How can thermal stability be analyzed under reaction conditions?

Q. What purification techniques resolve post-synthetic byproducts?

- Flash chromatography : Use silica gel with hexane/EtOAc (9:1) to separate unreacted starting material.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 63–65°C for analogous bromo-difluoro compounds) .

- HPLC : Reverse-phase C18 columns resolve regioisomers with <2% impurity .

Q. What role does this compound play in medicinal chemistry?

It serves as a fluorinated building block for:

- Kinase inhibitors : The difluoroethyl group mimics carbonyl bioisosteres, enhancing metabolic stability.

- PET tracers : ¹⁸F-labeled analogs are synthesized via halogen exchange (Br→¹⁸F) under Cu(I) catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.